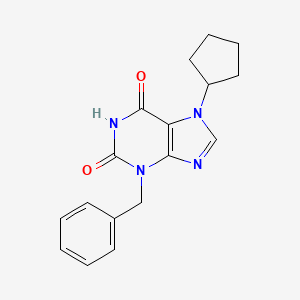

2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

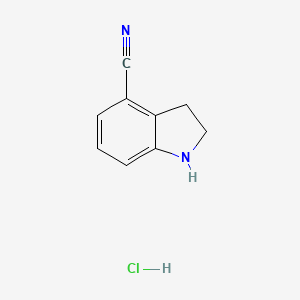

“2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid” is a bioactive chemical . It is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . It has gained significant attention for its potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Synthesis Analysis

The synthesis process of “2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid” is complex, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .Molecular Structure Analysis

The molecular structure of “2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The structure of the molecule has been elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Chemical Reactions Analysis

The reactivity of “2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid” has been explored in different fields . The compound has shown diverse chemical reactivity and promising applications . It has been synthesized, characterized, and investigated against blood cancer using K562 and Raji cell lines .Scientific Research Applications

Antimicrobial Activity

2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid derivatives have been synthesized and evaluated for antimicrobial activities. Some of the synthesized compounds displayed promising results against various microbial strains. For instance, certain derivatives were quite sensitive against both Gram-positive and Gram-negative bacterial strains, indicating their potential as effective antimicrobials (Bedair et al., 2006) (Al-farhan et al., 2011) (Patel & Dhameliya, 2010).

Anti-inflammatory and Antiepileptic Properties

The compound and its derivatives have demonstrated potential anti-inflammatory and antiepileptic properties. Studies have shown that these derivatives exhibit promising anti-inflammatory activity in both in-vitro and in-vivo models. Moreover, certain compounds have shown significant antiepileptic activity, comparable or even superior to standard treatments in some cases (Nikalje et al., 2015) (Asadollahi et al., 2019).

Fluorescent Detection Mechanism

The fluorescent detection mechanism of specific molecules like CO-releasing molecule-3 has been theoretically studied using derivatives of 2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid. This research is crucial for understanding the detection mechanisms and fluorescence phenomena in various biological and chemical processes (Yang et al., 2021).

Crystal Structure Analysis

The crystal structure of 2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid and its adducts has been extensively studied. These analyses are fundamental for understanding the molecular and atomic interactions, which is vital for the development of new materials and drugs. The crystallographic studies provide insights into the hydrogen bonding and other structural characteristics of the compound (Bhatti et al., 2011) (Raza et al., 2009).

Material Science Applications

The compound has been used in the growth of single crystals of dielectric materials, which are essential in the field of electronics and photonics. The material's optical and thermal properties have been studied, providing valuable information for its application in these industries (Sankari & Perumal, 2014).

Future Directions

The future directions for “2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid” involve further studies to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells . There is also a need for sustainable and environmentally friendly synthetic approaches in this field .

properties

IUPAC Name |

2-(5-amino-1,3-dioxoisoindol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c11-5-1-2-6-7(3-5)10(16)12(9(6)15)4-8(13)14/h1-3H,4,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSMQGMZRCGLEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)N(C2=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

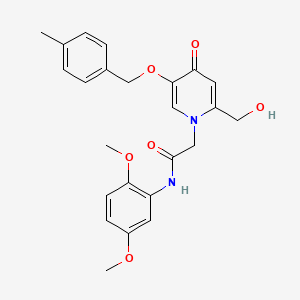

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate](/img/structure/B2731978.png)

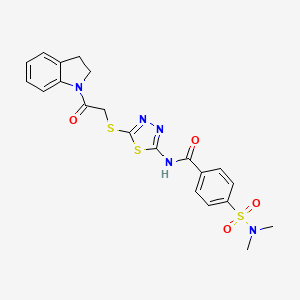

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2731983.png)

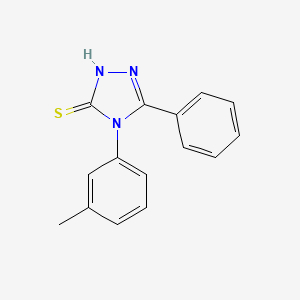

![1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2731985.png)

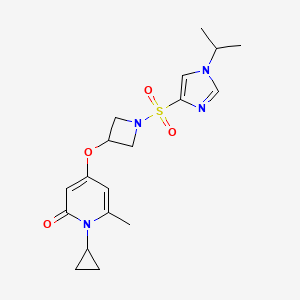

![[(1S)-1-(2-Methylphenyl)ethyl]methylamine](/img/structure/B2731992.png)